5-Hydroxy-2-(trifluoromethyl)benzamide

Lipophilicity ADME Physicochemical Property

Select 5-Hydroxy-2-(trifluoromethyl)benzamide for its unique ortho‑CF₃ / meta‑OH substitution pattern that lowers lipophilicity (logP 1.7 vs. ~2.5 for unsubstituted analogs) and adds hydrogen‑bonding capacity. This balanced polarity improves aqueous solubility and reduces non‑specific binding in cellular assays. The nucleophilic hydroxyl and carboxamide groups serve as independent synthetic handles for rapid SAR exploration around the benzamide kinase‑inhibitor scaffold, making it a strategically superior, requalification‑free building block.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B14841988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)N)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(13)3-5(6)7(12)14/h1-3,13H,(H2,12,14)
InChIKeyTVWCJJTUBONMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(trifluoromethyl)benzamide: Key Physicochemical Profile and Structural Context


5-Hydroxy-2-(trifluoromethyl)benzamide (CAS: 1243460-65-2) is a trifluoromethylated benzamide derivative, characterized by a core benzamide structure with a trifluoromethyl group at the ortho position and a hydroxy group at the meta position relative to the carboxamide. This substitution pattern imparts a unique physicochemical signature, distinct from other simple trifluoromethylbenzamides . Its molecular formula is C8H6F3NO2, with a molecular weight of 205.13 g/mol . The presence of the hydroxy group provides a key point of differentiation in terms of hydrogen bonding capacity and lipophilicity when compared to analogs like 2-(trifluoromethyl)benzamide.

Procurement Alert: Why Substituting 5-Hydroxy-2-(trifluoromethyl)benzamide with Other Trifluoromethylbenzamides is Scientifically Unjustified


Direct substitution of 5-Hydroxy-2-(trifluoromethyl)benzamide with a generic trifluoromethylbenzamide (e.g., 2-(trifluoromethyl)benzamide, CAS 360-64-5) is not scientifically valid without requalification. Key physicochemical properties differ significantly, altering molecular behavior in assays or synthetic applications. For instance, the presence of the 5-hydroxy group reduces lipophilicity (logP 1.7) compared to the unsubstituted 2-(trifluoromethyl)benzamide (logP ~2.5) . Furthermore, the added hydrogen bond donor and acceptor alter potential interactions with biological targets [1] and can modify solubility and reactivity profiles. Using a close analog without accounting for these quantitative differences introduces a high risk of experimental failure or irreproducibility, as detailed in the evidence below.

Quantitative Differentiators of 5-Hydroxy-2-(trifluoromethyl)benzamide vs. Closest Analogs


Reduced Lipophilicity (logP 1.7) vs. Unsubstituted 2-(Trifluoromethyl)benzamide (logP 2.5)

5-Hydroxy-2-(trifluoromethyl)benzamide exhibits a significantly lower partition coefficient (logP = 1.7) compared to its closest unsubstituted analog, 2-(trifluoromethyl)benzamide (logP = 2.50460). This quantitative difference is attributed to the presence of the 5-hydroxy group, which increases polarity and reduces lipophilicity [REFS-1, REFS-2].

Lipophilicity ADME Physicochemical Property Solubility

Enhanced Hydrogen Bonding Capacity: 2 H-Bond Donors vs. 1 in 2-(Trifluoromethyl)benzamide

The 5-hydroxy substitution increases the compound's hydrogen bonding capacity. The target compound possesses 2 hydrogen bond donors (amide NH, phenolic OH) and 3 hydrogen bond acceptors, whereas the analog 2-(trifluoromethyl)benzamide has only 1 donor and 2 acceptors [1]. This alters its interaction profile with solvents, biological targets, and in solid-state packing.

Molecular Recognition Binding Affinity Crystal Engineering Solubility

Positional Specificity: 5-Hydroxy Substitution Distinguishes from 4-Hydroxy or N-Hydroxy Analogs in Potential Kinase Inhibition

A patent covering trifluoromethyl substituted benzamides as kinase inhibitors (e.g., EphB4) highlights the criticality of substitution patterns. While specific IC50 data for 5-hydroxy-2-(trifluoromethyl)benzamide is not disclosed, the patent establishes that modifications to the benzamide core, including hydroxy substitutions at various positions, are part of the structure-activity relationship (SAR) for achieving kinase inhibition [1]. This implies that the 5-hydroxy regioisomer is a distinct entity within this pharmacological class, and its activity profile cannot be inferred from analogs like 3-trifluoromethylbenzamide or N-hydroxy-2-(trifluoromethyl)benzamide.

Kinase Inhibition SAR Drug Discovery EphB4

High-Value Applications for 5-Hydroxy-2-(trifluoromethyl)benzamide Based on Evidence


Building Block for Kinase Inhibitor Synthesis and SAR Exploration

Given the patent literature that identifies trifluoromethyl substituted benzamides as a core scaffold for kinase inhibitors (e.g., EphB4), 5-Hydroxy-2-(trifluoromethyl)benzamide serves as a specific and valuable building block for exploring structure-activity relationships (SAR) around the benzamide ring. Its unique substitution pattern (5-hydroxy, 2-trifluoromethyl) allows medicinal chemists to probe the effects of hydrogen bonding and polarity on target binding and selectivity, differentiating it from other regioisomers [1].

Chemical Probe with Defined and Reduced Lipophilicity

With a logP of 1.7, this compound offers a distinct advantage in the design of chemical probes or lead-like molecules where balanced lipophilicity is critical for optimal ADME properties. In comparison to the more lipophilic 2-(trifluoromethyl)benzamide (logP ~2.5), the 5-hydroxy derivative may demonstrate improved aqueous solubility and reduced non-specific binding in cellular assays, making it a preferred tool compound for target validation studies [2].

Synthetic Intermediate for Advanced Functional Materials

The presence of both a nucleophilic hydroxyl group and a carboxamide moiety makes 5-Hydroxy-2-(trifluoromethyl)benzamide a versatile intermediate. The hydroxyl group can be readily functionalized (e.g., alkylated, acylated, or used to form ethers/esters) to introduce the trifluoromethylbenzamide moiety into more complex molecular architectures, while the amide can participate in condensation or coupling reactions. This dual functionality provides a synthetic handle not present in simpler benzamide analogs .

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